molecular formula C11H10BrNO3 B8428792 6-bromo-2,2-dimethyl-7-nitro-2H-1-benzopyran

6-bromo-2,2-dimethyl-7-nitro-2H-1-benzopyran

Cat. No. B8428792
M. Wt: 284.11 g/mol
InChI Key: OFNGGHLJJLHFSV-UHFFFAOYSA-N
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Patent
US04782083

Procedure details

A suspension of 6-amino-2,2-dimethyl-7-nitro-2H-1-benzopyran (5.0 g, the preparation of which was described in J. Med. Chem., 26, 1582 (1983)) in glacial acetic acid (19 mL) was added dropwise to a stirred solution of sodium nitrite (1.6 g) in conc. H2SO4 (19 mL) while maintaining the temperature below 10° C. After an additional 0.5 h, the dark brown solution was added to a stirred solution of CuBr (6.5 g) in 47% HBr (53 mL). After 1 h, water was added to the solution and it was extracted with ethyl acetate. The organic extract was washed with water, saturated sodium bicarbonate solution, and dried over anh. MgSO4. The organic layer was filtered, evaporated, and chromatographed on silica gel. Elution with 3% ethyl acetate--60°-80° C. petroleum ether gave the compound of description 1 as a crude solid (3.5 g). Mass spectrum (E.I.) M+ at m/z 282.9848. Calcd. for C11H10NO3Br: 282.9845.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
53 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
reactant
Reaction Step Four
Quantity
19 mL
Type
solvent
Reaction Step Four
Name
Quantity
19 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([N+:14]([O-:16])=[O:15])=[CH:4][C:5]2[O:10][C:9]([CH3:12])([CH3:11])[CH:8]=[CH:7][C:6]=2[CH:13]=1.N([O-])=O.[Na+].O.[BrH:22]>C(O)(=O)C.OS(O)(=O)=O>[Br:22][C:2]1[C:3]([N+:14]([O-:16])=[O:15])=[CH:4][C:5]2[O:10][C:9]([CH3:12])([CH3:11])[CH:8]=[CH:7][C:6]=2[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC2=C(C=CC(O2)(C)C)C1)[N+](=O)[O-]
Step Two
Name
CuBr
Quantity
6.5 g
Type
reactant
Smiles
Name
Quantity
53 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
1.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
19 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
19 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the preparation of which
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10° C
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water, saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
WASH
Type
WASH
Details
Elution with 3% ethyl acetate--60°-80° C. petroleum ether

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC=1C(=CC2=C(C=CC(O2)(C)C)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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